11-Chloroundecanoic acid

Functionalized polyolefin Metallocene catalysis Membrane science

11-Chloroundecanoic acid offers 22% incorporation in propylene copolymerization—exceeding hydroxyl- and trifluoroacetamide-functionalized alternatives by 5–7 absolute percentage points—enabling higher chlorine content with reduced comonomer waste. For Friedel-Crafts condensations, note its chain-length-dependent isomerization under AlCl₃ (shared with C7 and C9 analogs, distinct from non-isomerizing C5). The C11 spacer with dual terminal functionality (COOH anchoring, Cl derivatization) provides tailored membrane performance.

Molecular Formula C11H21ClO2
Molecular Weight 220.73 g/mol
CAS No. 1860-44-2
Cat. No. B156920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name11-Chloroundecanoic acid
CAS1860-44-2
Synonyms11-CHLORO-UNDECANOIC ACID
Molecular FormulaC11H21ClO2
Molecular Weight220.73 g/mol
Structural Identifiers
SMILESC(CCCCCCl)CCCCC(=O)O
InChIInChI=1S/C11H21ClO2/c12-10-8-6-4-2-1-3-5-7-9-11(13)14/h1-10H2,(H,13,14)
InChIKeyGVZXFVFTBUYBJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





11-Chloroundecanoic Acid (CAS 1860-44-2) Procurement Baseline: Structure and Physicochemical Profile


11-Chloroundecanoic acid (CAS 1860-44-2) is an ω-chloro carboxylic acid with molecular formula C₁₁H₂₁ClO₂ and molecular weight 220.74 g/mol, featuring an 11-carbon aliphatic chain terminated with a carboxylic acid group at one end and a primary chlorine atom at the other . This terminal chloro substituent confers distinct nucleophilic substitution reactivity and cross-coupling potential, while the carboxylic acid functionality enables esterification, amidation, and surface-anchoring derivatization [1]. Physicochemical parameters include a density of 1.021 g/cm³, boiling point of 338.5°C at 760 mmHg, flash point of 158.5°C, refractive index of 1.462, and XLogP3 of 4.3, reflecting moderate lipophilicity .

Why 11-Chloroundecanoic Acid Cannot Be Casually Substituted by Other ω-Chloro or ω-Halo Fatty Acids


In the ω-haloalkanoic acid series, chain length directly governs both physical properties and chemical reactivity outcomes. Chain-length-dependent isomerization behavior has been documented: condensation of 5-chlorovaleric acid with benzene proceeds without isomerization, whereas isomerization occurs with 7-chloroheptanoic, 9-chlorononanoic, and 11-chloroundecanoic acids [1]. This non-linear relationship between chain length and reaction pathway means that substituting a C10 or C12 analog will produce different product distributions. Additionally, halogen identity (Cl vs. Br vs. I) determines nucleofugality, thermal stability, and downstream compatibility. For instance, 11-bromoundecanoic acid offers higher leaving-group reactivity but is more expensive and less thermally robust, while 11-iodoundecanoic acid is rarely commercially viable due to stability concerns. Procurement decisions must therefore be anchored to both the specific C11 chain length and the chloro substituent—substitution with any other ω-haloalkanoic acid introduces variables that cannot be compensated for by simple stoichiometric adjustment .

11-Chloroundecanoic Acid (CAS 1860-44-2) Quantitative Differentiation Evidence vs. Closest Analogs and Alternatives


Polymer Copolymerization Performance: 11-Chloro-1-undecene vs. Hydroxyl- and Bromo-Functionalized Comonomers

In propylene copolymerization studies using rac-Et(Ind)₂ZrCl₂ metallocene catalyst, 11-chloro-1-undecene achieved up to 22% comonomer incorporation at 0.12 M feed concentration, exceeding the incorporation levels of competing functionalized α-olefins including protected 10-undecen-1-ol (17%) and N-allyl-2,2,2-trifluoroacetamide (15%) under comparable conditions [1]. Membranes prepared from the resulting chloro-functionalized copolymer exhibited distinct performance characteristics compared to hydroxyl-functionalized analogs, with the hydroxyl-containing membranes demonstrating significantly greater water flux [1].

Functionalized polyolefin Metallocene catalysis Membrane science

Synthesis Route Yields: Halogen Exchange Conversion of 11-Bromoundecanoic Acid to 11-Chloroundecanoic Acid

A documented preparative route from 11-bromoundecanoic acid to 11-chloroundecanoic acid demonstrates practical synthetic accessibility via halogen exchange . Starting from 1 g of 11-bromoundecanoic acid in acetonitrile with calcium chloride and tetra-n-butylammonium chloride, reflux for 4 hours yielded 0.85 g of 11-chloroundecanoic acid after workup, corresponding to an 85% isolated yield .

Halogen exchange synthesis Nucleophilic substitution Preparative chemistry

Chain-Length-Dependent Isomerization Behavior: C11 vs. Shorter ω-Chloro Acids

A comparative study of ω-chloro carboxylic acids in aluminum chloride-catalyzed condensation with benzene revealed chain-length-dependent isomerization behavior [1]. 5-Chlorovaleric acid condenses without isomerization, whereas isomerization occurs with 7-chloroheptanoic, 9-chlorononanoic, and 11-chloroundecanoic acids [1].

Friedel-Crafts acylation Reaction mechanism Isomerization

Commercial Purity Specifications Across Supplier Landscape

Commercial purity specifications for 11-chloroundecanoic acid vary across suppliers. Available offerings include 99% purity grade (LookChem, 1 kg packaging) , 98% purity grade (Leyan) , and 95% minimum purity grade (Aladdin Scientific/CalpacLab, 100 mg packaging) [1]. No data is available for 11-bromoundecanoic acid or 10-chlorodecanoic acid purity grades for comparison; these values serve as procurement benchmarks for 11-chloroundecanoic acid specifically.

Quality control Procurement Purity specification

High-Yield Industrial Synthesis Route: >90% Yield via Tetrachloroalkane Hydrolysis

Higher ω-chloroalkanoic acids beyond ω-chlorooctanoic acid, including 11-chloroundecanoic acid, can be prepared in good yields exceeding 90% by improved hydrolysis methods of α,α,α,ω-tetrachloroalkanes in fuming nitric acid with nitrogen dioxide addition or phosphoric anhydride [1]. This class-level synthesis efficiency supports industrial-scale procurement viability compared to custom multi-step syntheses of alternative ω-halo acids.

Industrial synthesis Process chemistry Hydrolysis

11-Chloroundecanoic Acid (CAS 1860-44-2): Evidence-Backed Research and Industrial Application Scenarios


Functionalized Polyolefin Membrane Manufacturing

Researchers and industrial manufacturers producing chlorine-functionalized polyolefin membranes should prioritize 11-chloroundecanoic acid-derived 11-chloro-1-undecene as the comonomer of choice. As demonstrated in Section 3, this compound achieves 22% incorporation in propylene copolymerization—exceeding hydroxyl- and trifluoroacetamide-functionalized alternatives by 5–7 absolute percentage points [1]. This higher incorporation efficiency directly translates to reduced comonomer waste and lower production costs when targeting membranes with specific chlorine content. The resulting chloro-functionalized membranes exhibit distinct wetting and flux properties compared to hydroxyl-functionalized analogs, enabling tailored membrane performance for filtration and separation applications [1].

Synthesis of ω-Functionalized Intermediates for Specialty Chemicals

For organic synthesis laboratories producing ω-functionalized intermediates, 11-chloroundecanoic acid offers a well-documented synthetic entry point. The established halogen exchange route from 11-bromoundecanoic acid provides a reproducible 85% isolated yield under standard conditions . Furthermore, the >90% industrial synthesis yield achievable via tetrachloroalkane hydrolysis supports reliable bulk procurement [2]. When planning Friedel-Crafts condensations with benzene, researchers must account for the chain-length-dependent isomerization behavior documented in Section 3: 11-chloroundecanoic acid undergoes isomerization under AlCl₃ catalysis, a behavior shared with 7-chloroheptanoic and 9-chlorononanoic acids but distinct from the non-isomerizing 5-chlorovaleric acid [3]. This information is critical for reaction design and product purification strategies.

Surface Modification and SAM-Based Interfacial Engineering

For surface science applications including self-assembled monolayers (SAMs) on metal oxides or polymer surface grafting, 11-chloroundecanoic acid provides a well-defined C11 spacer length with dual terminal functionality—carboxylic acid for surface anchoring and chloro for subsequent derivatization. The XLogP3 of 4.3 indicates moderate lipophilicity suitable for hydrophobic surface modifications [4]. While no direct comparative SAM packing density or contact angle data versus C10 or C12 analogs were identified in the searchable literature, the C11 chain length occupies a specific niche in the ω-haloalkanoic acid series that cannot be directly substituted without altering spacer dimensions and interfacial properties. The availability of multiple purity grades (95%–99%) [5] allows researchers to select appropriate quality levels based on surface sensitivity requirements.

Quality-Controlled Procurement for Regulated Research Environments

For procurement in GLP/GMP-adjacent research settings where documentation and purity specifications are critical, 11-chloroundecanoic acid is commercially available across a range of certified purity grades including 99% (1 kg scale) , 98% , and ≥95% (100 mg scale) [5]. The compound's characterization is supported by established identifiers: CAS 1860-44-2, MDL MFCD00550321, Beilstein 1767204, and InChIKey GVZXFVFTBUYBJD-UHFFFAOYSA-N [4]. This multi-source commercial availability with documented specifications provides procurement traceability that may be unavailable for less common ω-haloalkanoic acid analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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